(2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
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Overview
Description
(2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is a complex organic compound featuring a pyrrolidine ring fused with a pyrrolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyridine core, followed by the introduction of the pyrrolidine moiety. Key steps include:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions where a cyclopentyl group is introduced to the pyrrolidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and pyrrolopyridine moieties allow it to bind effectively to these targets, modulating their activity and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- (2-pyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
- (2-cyclohexylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
Uniqueness
Compared to similar compounds, (2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone offers a unique combination of structural features that enhance its binding affinity and specificity for certain biological targets. This makes it particularly valuable in drug discovery and development.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.
Properties
IUPAC Name |
(2-cyclopentylpyrrolidin-1-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(14-11-19-16-13(14)7-3-9-18-16)20-10-4-8-15(20)12-5-1-2-6-12/h3,7,9,11-12,15H,1-2,4-6,8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOVZNLFLRHUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCN2C(=O)C3=CNC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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